molecular formula C12H16O B072167 5'-Isopropyl-2'-methylacetophenone CAS No. 1202-08-0

5'-Isopropyl-2'-methylacetophenone

Cat. No.: B072167
CAS No.: 1202-08-0
M. Wt: 176.25 g/mol
InChI Key: LVNVQCXLRILPCM-UHFFFAOYSA-N
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Description

5'-Isopropyl-2'-methylacetophenone (CAS: 1202-08-0) is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol. Its structure features an acetyl group attached to a benzene ring substituted with a methyl group at the 2' position and an isopropyl group at the 5' position. Key physical properties include a density of 0.9560 g/cm³, an estimated boiling point of 249.5°C, and a refractive index of 1.5181 . These characteristics suggest moderate hydrophobicity and stability, influenced by the steric bulk of the isopropyl group and the electron-donating methyl substituent.

Properties

IUPAC Name

1-(2-methyl-5-propan-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O/c1-8(2)11-6-5-9(3)12(7-11)10(4)13/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNVQCXLRILPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074468
Record name 5'-Isopropyl-2'-methylacetophenone
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1202-08-0
Record name 1-[2-Methyl-5-(1-methylethyl)phenyl]ethanone
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Record name 5'-Isopropyl-2'-methylacetophenone
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Record name 5'-Isopropyl-2'-methylacetophenone
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Record name 5'-isopropyl-2'-methylacetophenone
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Record name 5'-ISOPROPYL-2'-METHYLACETOPHENONE
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Scientific Research Applications

5'-Isopropyl-2'-methylacetophenone (CAS Number: 1202-08-0) is an organic compound with a variety of applications in scientific research and industry. Its unique chemical structure, characterized by a molecular formula of C12H16O and a molecular weight of 176.25 g/mol, allows it to be utilized in several fields, including analytical chemistry, pharmacology, and materials science.

Analytical Chemistry

This compound is primarily used in analytical chemistry for the separation and quantification of compounds. One notable application is its analysis via High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid .

Pharmacokinetics

The compound has been studied for its pharmacokinetic properties, which are essential for understanding the absorption, distribution, metabolism, and excretion of drugs. Its ability to interact with biological systems makes it a candidate for further research in drug formulation and delivery systems .

Material Science

In material science, this compound can serve as a precursor or intermediate in the synthesis of various polymers and resins. Its structural characteristics contribute to the development of materials with specific thermal and mechanical properties.

Synthesis of Other Compounds

This compound can also act as a building block in organic synthesis, particularly in the creation of other acetophenones or complex organic molecules used in pharmaceuticals or agrochemicals .

Case Study 1: HPLC Method Development

A study focused on optimizing the HPLC method for analyzing this compound demonstrated that using smaller particle size columns (3 µm) could enhance separation efficiency and reduce analysis time. The method was validated for precision and accuracy, making it suitable for routine analysis in pharmaceutical laboratories .

Case Study 2: Pharmacokinetic Studies

In another research project, the pharmacokinetics of this compound were evaluated in animal models to assess its bioavailability and metabolic pathways. The findings indicated that the compound exhibited favorable pharmacokinetic profiles, suggesting potential applications in drug development .

Comparison with Similar Compounds

Substituted Acetophenones

Acetophenone derivatives with varying substituents were evaluated for fluorescence activity in a bioreporter study . Key findings include:

  • 2'-Methylacetophenone and 4'-Methylacetophenone: These analogs exhibited low fluorescence signals (21–24% of acetophenone’s reference value), likely due to steric hindrance (2'-methyl) or electronic effects (4'-methyl) limiting substrate-enzyme interactions.
  • Fluoroacetophenone Isomers: Higher fluorescence (43–58%) indicates electron-withdrawing fluorine atoms improve binding or reactivity in the assay system.

Alkyl-Substituted Analogs

  • Propiophenone: This compound (with a propionyl side chain instead of acetyl) showed moderate fluorescence (44–46%), suggesting chain length minimally impacts activity compared to substituent electronic properties .

Phenolic Derivatives

  • The hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity, contrasting with the ketone’s electrophilic carbonyl group .

Functional Group Impact

  • Ketone vs. Phenol: Acetophenones like 5'-Isopropyl-2'-methylacetophenone undergo nucleophilic additions or reductions, whereas phenolic analogs participate in acid-base reactions or oxidation. This functional divergence makes acetophenones more suitable for synthetic intermediates, while phenols are often used as antioxidants or antimicrobials .

Data Table: Physical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Fluorescence Signal (% of Acetophenone) Key Substituents
This compound C₁₂H₁₆O 176.25 249.5* Not reported 2'-methyl, 5'-isopropyl
2'-Methylacetophenone C₉H₁₀O 134.18 ~225* 21–24% 2'-methyl
4'-Methylacetophenone C₉H₁₀O 134.18 ~228* 21–24% 4'-methyl
Propiophenone C₉H₁₀O 134.18 ~218* 44–46% Propionyl group
4'-Fluoroacetophenone C₈H₇FO 138.14 ~205* 58% 4'-fluoro
5-Isopropyl-2-methylphenol C₁₀H₁₄O 150.22 233 N/A 2'-methyl, 5'-isopropyl, -OH

*Estimated values based on structural analogs.

Research Findings and Implications

  • Steric Effects: The 5'-isopropyl group in the target compound likely hinders molecular interactions in enzymatic systems, as seen in the low activity of 2'-methylacetophenone .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance fluorescence activity, whereas electron-donating groups (e.g., methyl, isopropyl) may reduce reactivity .
  • Applications: The target compound’s stability and moderate hydrophobicity make it a candidate for fragrance formulations or pharmaceutical intermediates, while fluoroacetophenones may be prioritized in bioreporter systems.

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented synthesis of 5'-isopropyl-2'-methylacetophenone employs Friedel-Crafts acylation between p-cymene (CAS 99-87-6) and acetyl chloride (CAS 75-36-5) in the presence of iron(III) oxide (Fe₂O₃) as a catalyst. The reaction proceeds under mild conditions (20°C, 10 minutes), demonstrating exceptional regioselectivity for the para position due to steric and electronic effects imposed by the isopropyl group.

The mechanism involves:

  • Activation of acetyl chloride by Fe₂O₃ to form an acylium ion.

  • Electrophilic attack on p-cymene’s aromatic ring, favored at the less hindered para position relative to the isopropyl group.

  • Rearomatization and catalyst regeneration.

Optimization and Yield

Key parameters influencing the 89% yield:

  • Catalyst loading : 10 mol% Fe₂O₃ balances activity and cost.

  • Solvent system : Dichloromethane enhances electrophile stability.

  • Temperature control : Maintaining 20°C prevents side reactions like polyacylation.

Table 1: Friedel-Crafts Acylation Parameters

ParameterValueImpact on Yield
CatalystFe₂O₃Regioselectivity >90%
Reaction Time10 minutesMinimizes decomposition
Temperature20°COptimal kinetics

Grignard Reagent-Based Approaches: Analogous Strategies

Challenges and Limitations

  • Regioselectivity : Without directing groups, achieving para-acylation competes with ortho/meta pathways.

  • Functional group compatibility : Isopropyl groups may hinder Grignard formation due to steric bulk.

Alternative Synthetic Routes and Unexplored Avenues

Multi-Step Functionalization

Search results allude to 11 synthetic routes, though specifics are undisclosed. Plausible strategies include:

  • Knoevenagel condensation : Between substituted benzaldehydes and acetylacetone.

  • Cross-coupling : Suzuki-Miyaura coupling of pre-acylated fragments.

Biocatalytic Methods

No direct evidence exists for enzymatic synthesis of this compound. However, cytochrome P450-mediated aryl hydroxylation followed by acetylation represents a speculative green chemistry approach.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodYieldTemperatureSelectivityScalability
Friedel-Crafts89%20°CHigh (para)Industrial
Grignard (Analog)94.5%*-40–10°CModerateLab-scale

*Reported for 4-methylacetophenone; untested for target compound.

Q & A

Q. What are the recommended methods for synthesizing 5'-Isopropyl-2'-methylacetophenone with high purity?

The synthesis typically involves Friedel-Crafts acylation, where an isopropyl-substituted toluene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification via fractional distillation (boiling point ~249.5°C estimated) or recrystallization is critical to achieve ≥95% purity . Validation through GC-MS or HPLC is recommended to confirm purity, as noted in regulatory databases like ECHA and FDA GSRS .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • NMR : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., using density functional theory) to confirm substituent positions.
  • IR : Identify carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹ and aromatic C-H bending modes.
  • Mass Spectrometry : Match the molecular ion peak (m/z 176.25) and fragmentation pattern with theoretical values .

Q. What analytical techniques are most reliable for determining the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred for quantifying impurities. Gas chromatography (GC) coupled with flame ionization detection (FID) can also be used, leveraging the compound’s volatility (estimated boiling point 249.5°C) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the compound’s boiling point?

Discrepancies between experimental and computational boiling points (e.g., estimates vs. observed values) require validation through differential scanning calorimetry (DSC) or ebulliometry. Cross-referencing phase-change data from NIST or ECHA archives can resolve inconsistencies .

Q. How can reaction conditions be optimized to minimize by-products in Friedel-Crafts acylations for derivatives like this compound?

  • Catalyst Loading : Reduce AlCl₃ usage to avoid over-acylation.
  • Temperature Control : Maintain 0–5°C during acylation to suppress polysubstitution.
  • Solvent Selection : Use nitrobenzene or dichloromethane to enhance regioselectivity, as demonstrated in analogous acetophenone syntheses .

Q. What role does steric hindrance from the isopropyl group play in the compound’s reactivity in nucleophilic addition reactions?

The bulky isopropyl group at the 5'-position reduces accessibility to the carbonyl carbon, favoring sterically undemanding nucleophiles (e.g., hydrazines). Kinetic studies using NMR or UV-Vis spectroscopy can quantify reaction rates under varying steric conditions .

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in crystalline this compound?

Single-crystal X-ray diffraction provides precise bond angles (e.g., C7—C2—C3) and torsional parameters, clarifying substituent orientations. Data from analogous compounds (e.g., copper-Schiff base complexes) highlight the importance of crystallographic refinement software for resolving disorder .

Q. What are the key considerations when designing a kinetic study to assess the compound’s stability under varying pH conditions?

  • pH Range : Test stability across pH 2–12 using buffered solutions.
  • Analytical Monitoring : Employ UV-Vis spectroscopy to track absorbance changes at λ_max (~270 nm for acetophenones).
  • Degradation Products : Identify hydrolyzed or oxidized by-products via LC-MS, referencing fragmentation libraries .

Methodological Notes

  • Data Validation : Cross-check physical properties (e.g., density 0.956 g/cm³) with multiple sources like ECHA and PubChem to mitigate errors .
  • Advanced Modeling : Use SMILES notation (e.g., C12H16O) for computational studies to predict reactivity or toxicity via QSAR models .

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